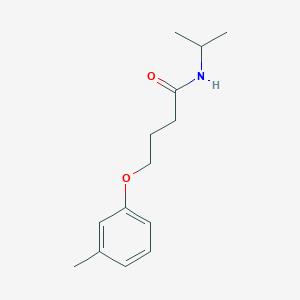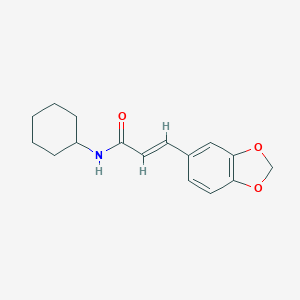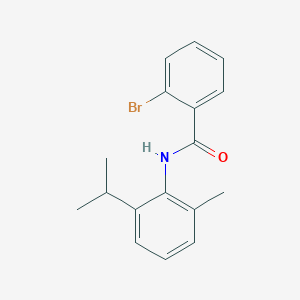
N-(3-bromophenyl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-propoxybenzamide, commonly known as Bromphenacemide, is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of Bromphenacemide is not fully understood. However, it has been reported to act as a modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. By modulating the GABA receptor, Bromphenacemide may enhance the inhibitory effects of GABA, leading to a reduction in neuronal activity and the potential for anticonvulsant and anxiolytic effects.
Biochemical and physiological effects
Bromphenacemide has been reported to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase the threshold for convulsions. It has also been reported to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromphenacemide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity, making it suitable for various applications. It has also been extensively studied, and its properties and effects are well-documented. However, one limitation of Bromphenacemide is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, making it important to use appropriate safety precautions when handling the compound.
Direcciones Futuras
There are several future directions for the study of Bromphenacemide. One potential direction is the development of new drugs based on its chemical structure and properties. Another direction is the investigation of its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, Bromphenacemide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its chemical structure and properties make it a promising candidate for various applications, including drug discovery, chemical biology, and medicinal chemistry. While further studies are needed to fully understand its mechanism of action and potential side effects, Bromphenacemide holds great potential for the development of new drugs and treatments for neurological disorders.
Métodos De Síntesis
The synthesis of Bromphenacemide involves the reaction of 3-bromophenylamine with 2-propoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure Bromphenacemide. This synthesis method has been reported to yield a high purity of Bromphenacemide, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
Bromphenacemide has been extensively studied for its potential use in scientific research. Its chemical structure and properties make it a suitable candidate for various applications, including drug discovery, chemical biology, and medicinal chemistry. Bromphenacemide has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising compound for the development of new drugs.
Propiedades
Nombre del producto |
N-(3-bromophenyl)-2-propoxybenzamide |
|---|---|
Fórmula molecular |
C16H16BrNO2 |
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
Clave InChI |
LNJSLEAAWFSQGF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)


![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)



![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)